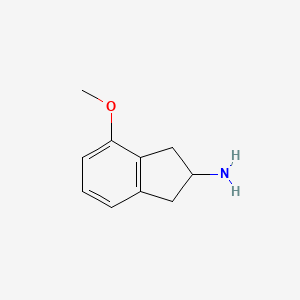
3-(4-Biphenyl)-2-methyl-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Biphenyl)-2-methyl-1-propene is a useful research compound. Its molecular formula is C16H16 and its molecular weight is 208.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optical Materials and Photoluminescent Properties :
- A study by Zang et al. (2009) investigated metal–organic coordination polymers incorporating Cd-cluster secondary building units (SUBs), which include 3-(4-Biphenyl)-2-methyl-1-propene derivatives. These compounds exhibited strong luminescent emission, indicating potential applications as optical materials (Zang et al., 2009).
Polymerization and Catalysis :
- Sun et al. (2006) discussed the synthesis of homodinuclear titanocene and zirconocene for ethylene polymerization. These catalysts, which include this compound derivatives, showed high catalytic activities, suggesting their effectiveness in polymer synthesis (Sun et al., 2006).
Molecular Structure and Computational Studies :
- Nycz et al. (2011) conducted X-ray structures and computational studies of several cathinones, including derivatives of this compound. This research provides insights into the molecular structure and interactions of these compounds (Nycz et al., 2011).
π-Conjugated Redox Systems :
- Research by Fiedler et al. (1996) on π-conjugated redox systems with borane/borataalkene end groups included compounds like this compound. These studies contribute to understanding the electronic structure and redox properties of such compounds (Fiedler et al., 1996).
Self-Assembly and Material Properties :
- Zhong et al. (2013) explored the self-assembly of coil-rod-coil molecules, including this compound derivatives, into various structures. This research is significant for the development of new materials with unique properties (Zhong et al., 2013).
Triplet State of Chromophores in Polymers :
- A study by Hrdlovič et al. (1983) investigated the triplet state of poly(1-(4-biphenyl)-2-propen-1-one), a polymer related to this compound. This research is relevant for understanding the photophysical properties of such polymers (Hrdlovič et al., 1983).
Safety and Hazards
Future Directions
Biphenyl derivatives serve as versatile and multifaceted platforms in medicinal chemistry . They hold great potential for applications across numerous industries and material fields . The development of novel biphenyl derivatives and their applications in various fields is an active area of research .
Properties
IUPAC Name |
1-(2-methylprop-2-enyl)-4-phenylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-13(2)12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11H,1,12H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWNOQGLFCGKHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510397 |
Source


|
| Record name | 4-(2-Methylprop-2-en-1-yl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53573-00-5 |
Source


|
| Record name | 4-(2-Methylprop-2-en-1-yl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
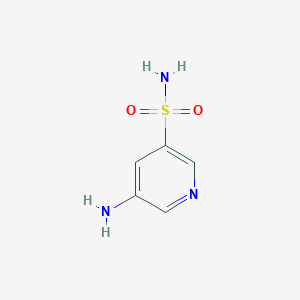
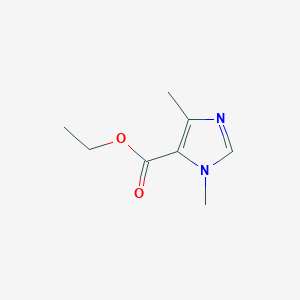
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1337965.png)

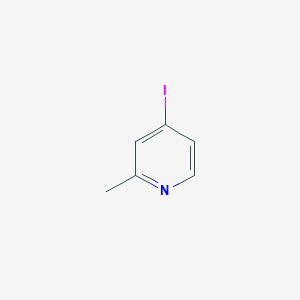

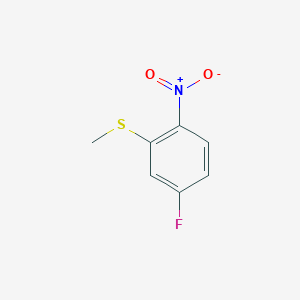





![cis-Bicyclo[3.1.0]hexan-3-ol](/img/structure/B1337996.png)
